

Comparative study of the sensitivity of diphenylcarbazone for various heavy metal ions.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diphenylcarbazone**

Cat. No.: **B146866**

[Get Quote](#)

A Comparative Analysis of Diphenylcarbazone Sensitivity for Various Heavy Metal Ions

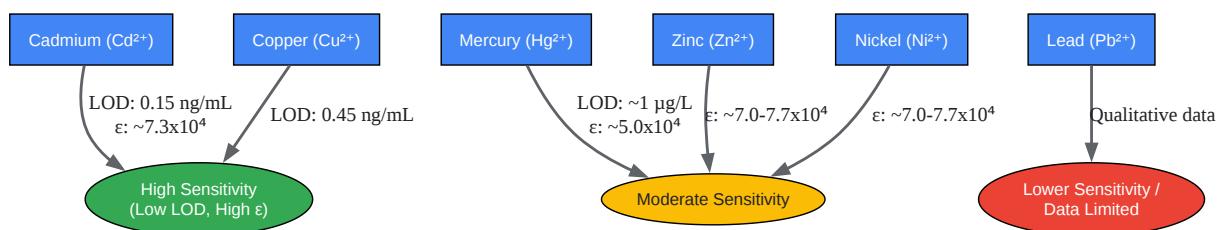
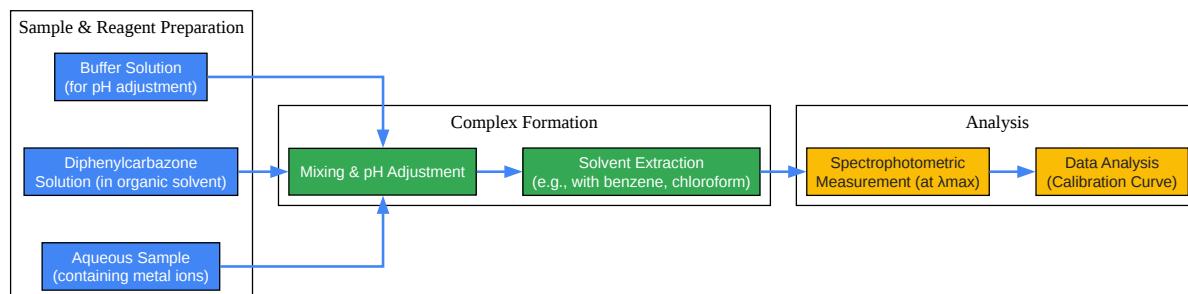
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sensitivity of **diphenylcarbazone** and its closely related derivative, diphenylthiocarbazone (dithizone), for the detection of several heavy metal ions. The information is compiled from various studies to offer a comprehensive resource for professionals in research and development. **Diphenylcarbazone** is a well-established colorimetric reagent that forms distinctively colored complexes with a range of metal ions, enabling their quantitative determination through spectrophotometry.

Quantitative Sensitivity Data

The sensitivity of **diphenylcarbazone** for different heavy metal ions can be compared based on parameters such as molar absorptivity, limit of detection (LOD), and the linear range of detection as described by Beer's Law. The following table summarizes available data from various spectrophotometric determination studies. It is important to note that the experimental conditions, such as pH, solvent, and the presence of sensitizing agents, can significantly influence these values.

Heavy Metal Ion	Reagent	Molar Absorptivity (ϵ)	Limit of Detection (LOD)	Linear Range (Beer's Law)	Wavelength (λ_{max})
Cadmium (Cd^{2+})	Diphenylcarbazone	$7.33 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ ^{[1][2]}	0.15 ng mL^{-1} ^[3]	0.228 - 3.65 ppm ^{[1][2]}	533 nm ^{[1][2]}
Mercury (Hg^{2+})	Diphenylthiocarbazone	$5.02 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ ^[4]	$1 \mu\text{g L}^{-1}$ ^[4]	0.05 - 10 mg L^{-1} ^[4]	490 nm ^[4]
Mercury (Hg^{2+})	Immobilized Diphenylcarbazone	Not specified	$1 - 25 \mu\text{g dm}^{-3}$ ^[5]	$1 - 25 \mu\text{g dm}^{-3}$ ^[5]	540 nm ^[5]
Copper (Cu^{2+})	Diphenylcarbazide-modified silica	Not specified	0.45 ng mL^{-1} ^[3]	Not specified	Not specified
Zinc (Zn^{2+})	Diphenylcarbazone	$70,000 - 77,500 \text{ L mol}^{-1} \text{ cm}^{-1}$ ^[6] ^[7]	Not specified	Not specified	520 - 525 nm ^{[6][7]}
Nickel (Ni^{2+})	Diphenylcarbazone	$70,000 - 77,500 \text{ L mol}^{-1} \text{ cm}^{-1}$ ^[6] ^[7]	Not specified	Not specified	520 - 525 nm ^{[6][7]}
Lead (Pb^{2+})	Diphenylcarbazone	Not specified	"Tenths of a microgram" ^[8]	Obeys Lambert-Beer's law ^[8]	Not specified



¹ With diphenylcarbazide functionalized nanoporous silica.

Experimental Protocols

The methodologies for the spectrophotometric determination of heavy metal ions using **diphenylcarbazone** or dithizone generally involve the formation of a colored complex and its subsequent measurement. The specific conditions are optimized for each metal ion to achieve maximum sensitivity and selectivity.

General Experimental Workflow

The following diagram illustrates a typical workflow for the determination of heavy metal ions using **diphenylcarbazone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Simultaneous separation and determination of trace amounts of Cd(II) and Cu(II) in environmental samples using novel diphenylcarbazide modified nanoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sibran.ru [sibran.ru]
- 6. researchgate.net [researchgate.net]
- 7. Contribution to the Complex-Formation of Diphenylcarbazone with cations. Complexes of Zinc, Nickel, and Cobalt | Semantic Scholar [semanticscholar.org]
- 8. USE OF DIPHENYLCARBAZONE FOR THE PHOTOMETRIC DETERMINATION OF COPPER IN IRON AND STEEL (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Comparative study of the sensitivity of diphenylcarbazone for various heavy metal ions.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146866#comparative-study-of-the-sensitivity-of-diphenylcarbazone-for-various-heavy-metal-ions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com